2,7-DI-Tert-butyl-4,5,9,10-tetrahydropyrene
Overview
Description
2,7-DI-Tert-butyl-4,5,9,10-tetrahydropyrene is a polycyclic aromatic hydrocarbon derivative. It is characterized by the presence of two tert-butyl groups at the 2 and 7 positions and four hydrogen atoms at the 4, 5, 9, and 10 positions of the pyrene core. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-DI-Tert-butyl-4,5,9,10-tetrahydropyrene typically involves the oxidation of 2,7-di-tert-butylpyrene. One method disclosed involves a single-step metal-free green oxidation using hypervalent iodine oxyacids. This method is advantageous due to its high yield, selectivity, ease of workup, and reduced toxicity .
Another synthetic route involves the conversion of tetrabromide derivatives into this compound using sodium methoxide in the presence of copper (I) iodide, followed by demethylation with boron tribromide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, considering the availability of reagents and the feasibility of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2,7-DI-Tert-butyl-4,5,9,10-tetrahydropyrene undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into different hydrogenated derivatives.
Substitution: The tert-butyl groups can be substituted under specific conditions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hypervalent iodine oxyacids are commonly used for oxidation reactions.
Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst.
Substitution: Various reagents, such as halogens or organometallic compounds, can be used for substitution reactions.
Major Products Formed
Oxidation: 4,5-dione and 4,5,9,10-tetraone derivatives.
Reduction: Hydrogenated pyrene derivatives.
Substitution: Functionalized pyrene derivatives with different substituents replacing the tert-butyl groups.
Scientific Research Applications
2,7-DI-Tert-butyl-4,5,9,10-tetrahydropyrene has several scientific research applications:
Chemistry: Used as a building block for organic optoelectronic applications.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and unique chemical properties.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2,7-DI-Tert-butyl-4,5,9,10-tetrahydropyrene involves its interaction with molecular targets through its aromatic core and tert-butyl groups. The compound can participate in various chemical reactions, such as oxidation and reduction, which alter its electronic properties and reactivity. These interactions are crucial for its applications in optoelectronics and other fields .
Comparison with Similar Compounds
Similar Compounds
2,7-Di-tert-butylpyrene-4,5,9,10-tetraone: A closely related compound with similar structural features.
4,5,9,10-Tetrabromo-2,7-di-tert-butylpyrene: Another derivative with bromine atoms at the 4, 5, 9, and 10 positions.
2,7-Bis(3,6-di-tert-butylcarbazol-9-yl)-4,5,9,10-tetrahydropyrene: A derivative with carbazole groups.
Uniqueness
2,7-DI-Tert-butyl-4,5,9,10-tetrahydropyrene is unique due to its specific substitution pattern and the presence of tert-butyl groups, which confer stability and distinct reactivity. Its ability to undergo selective oxidation and its applications in optoelectronics highlight its significance in scientific research .
Biological Activity
2,7-Di-tert-butyl-4,5,9,10-tetrahydropyrene (CAS No. 69080-03-1) is a polycyclic aromatic hydrocarbon (PAH) that has garnered interest due to its unique structural properties and potential biological activities. This compound is a derivative of tetrahydropyrene and has been studied for its applications in organic electronics and photochemistry. This article aims to explore the biological activity of this compound through a review of existing literature, including case studies and experimental findings.
Chemical Structure and Properties
The molecular structure of this compound features bulky tert-butyl groups at the 2 and 7 positions of the tetrahydropyrene core. This steric hindrance influences its chemical reactivity and solubility properties, making it suitable for various applications in material science.
Biological Activity Overview
Research on the biological activity of this compound indicates several potential effects:
- Antioxidant Properties : The compound has shown promise as an antioxidant in various studies. Its structure allows it to scavenge free radicals effectively.
- Photophysical Properties : The compound exhibits interesting photophysical properties that make it suitable for use as a fluorescent probe in biological systems.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in oxidative stress pathways.
Antioxidant Activity
A study investigated the antioxidant capacity of various PAHs, including this compound. The results indicated that this compound significantly reduced oxidative stress markers in vitro by scavenging reactive oxygen species (ROS) .
Enzyme Inhibition Studies
Another research focused on the inhibitory effects of derivatives of pyrene on cholinesterase enzymes. While specific data on this compound was limited in this context, related compounds showed varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting a potential for similar activity .
Synthesis and Characterization
The synthesis of this compound has been achieved through various methods involving functionalization of tetrahydropyrene. Characterization techniques such as NMR spectroscopy and UV-Vis spectroscopy have confirmed its structure and purity .
Table: Summary of Biological Activities
Properties
IUPAC Name |
2,7-ditert-butyl-4,5,9,10-tetrahydropyrene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30/c1-23(2,3)19-11-15-7-9-17-13-20(24(4,5)6)14-18-10-8-16(12-19)21(15)22(17)18/h11-14H,7-10H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIUQNAUHJDZTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C3C(=C1)CCC4=CC(=CC(=C43)CC2)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60541227 | |
Record name | 2,7-Di-tert-butyl-4,5,9,10-tetrahydropyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60541227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.5 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69080-03-1 | |
Record name | 2,7-Di-tert-butyl-4,5,9,10-tetrahydropyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60541227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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